N-(4,4-difluorocyclohexyl)nicotinamide
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Overview
Description
N-(4,4-difluorocyclohexyl)nicotinamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nicotinamide moiety attached to a 4,4-difluorocyclohexyl group, which imparts distinct chemical and biological properties.
Biochemical Analysis
Biochemical Properties
It is known that the compound is related to nicotinamide, a form of vitamin B3, which plays a crucial role in the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in redox reactions
Cellular Effects
Given its structural similarity to nicotinamide, it may influence cell function by participating in cellular metabolism and impacting cell signaling pathways and gene expression
Molecular Mechanism
It is plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other nicotinamide derivatives . These hypotheses need to be tested in future studies to gain a better understanding of the compound’s molecular mechanism.
Metabolic Pathways
Given its structural similarity to nicotinamide, it might be involved in NAD synthesis . Future studies should investigate the enzymes and cofactors it interacts with, and its effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)nicotinamide typically involves the reaction of 4,4-difluorocyclohexylamine with nicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4,4-difluorocyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit PARPs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)nicotinamide primarily involves its interaction with molecular targets such as PARPs. By inhibiting these enzymes, the compound can interfere with the DNA repair process, leading to the accumulation of DNA damage in cancer cells and ultimately inducing cell death. This selective inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto designated substrates .
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler analog without the difluorocyclohexyl group, commonly used in dermatology and as a dietary supplement.
4,4-difluorocyclohexylamine: Lacks the nicotinamide moiety and is primarily used as an intermediate in organic synthesis.
Uniqueness: The presence of both the nicotinamide and 4,4-difluorocyclohexyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for targeted drug development and research applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)5-3-10(4-6-12)16-11(17)9-2-1-7-15-8-9/h1-2,7-8,10H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGGZAIYEUBBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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